![molecular formula C18H14N2O3 B2692706 (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-25-3](/img/structure/B2692706.png)
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, also known as DHBPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Chelation Studies with Related Compounds
Research on 2,3‐Dihydroxybenzoic acid, a compound with a similar dihydroxybenzylidene moiety, has been evaluated for its potential as an orally effective iron‐chelating drug in patients with β‐thalassaemia major. The study found that this compound could increase iron excretion in patients, suggesting a therapeutic application for conditions of iron overload (Peterson et al., 1976).
Metabolic Pathways and Drug Metabolism
Understanding the metabolic fate of compounds is crucial for developing pharmaceuticals. For instance, the study of methaqualone's metabolism revealed that it undergoes transformation through the epoxide-diol pathway in humans, identifying several metabolites. This research highlights the importance of studying metabolic pathways to predict and understand the behavior of novel compounds within the body (Stillwell et al., 1975).
Therapeutic Applications of Analogous Compounds
Anagrelide, a drug in the imidazo (2,1-b) quinazolin-2-one series, demonstrates a powerful antiaggregating effect on platelets and has been used to treat thrombocytosis. This suggests that compounds with similar structural frameworks might have potential applications in modulating platelet activity and treating related conditions (Silverstein et al., 1988).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted from the body, as well as their mechanisms of action. For example, the study on 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337) provided valuable information on its behavior as a nonclassical inhibitor of thymidylate synthase, offering insights into the potential therapeutic applications of similar compounds (Rafi et al., 1995).
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-6-5-11(10-16(15)22)9-12-7-8-20-14-4-2-1-3-13(14)18(23)19-17(12)20/h1-6,9-10,21-22H,7-8H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHNGZOAYQHFM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.